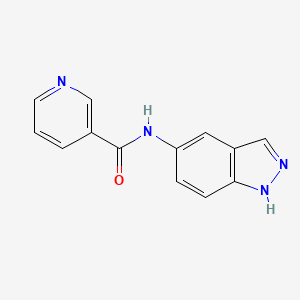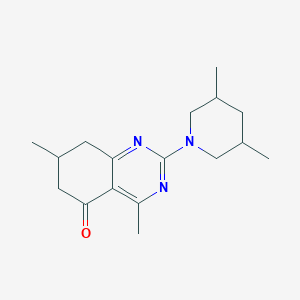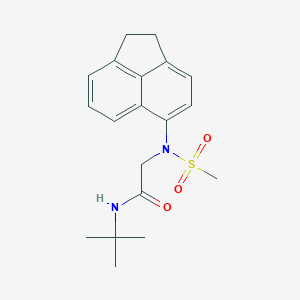
N-1H-indazol-5-ylnicotinamide
Übersicht
Beschreibung
“N-1H-indazol-5-ylnicotinamide” is a derivative of indazole . Indazoles are important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They are known to possess a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of indazoles has been a subject of research for many years. Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
Indazole-containing compounds, such as the one , have been found to possess anti-inflammatory properties . For instance, certain 2,3-disubstituted tetrahydro-2H-indazoles have shown potential in in vivo anti-inflammatory models .
Antimicrobial Applications
Indazole derivatives have been reported to exhibit antimicrobial activities . This makes them potentially useful in the development of new antimicrobial drugs.
Anti-HIV Applications
Indazole compounds have also been studied for their anti-HIV properties . This suggests that they could be used in the development of drugs for the treatment of HIV.
Anticancer Applications
Indazole and its derivatives have been found to have anticancer properties . They have been used in the development of new drugs for cancer treatment .
Hypoglycemic Applications
Indazole compounds have been reported to have hypoglycemic activities . This suggests that they could be used in the development of drugs for the treatment of diabetes.
Antiprotozoal Applications
Indazole derivatives have been found to possess antiprotozoal properties . This makes them potentially useful in the development of new drugs for the treatment of protozoal infections.
Wirkmechanismus
Target of Action
The primary target of N-(1H-indazol-5-yl)pyridine-3-carboxamide is Cyclin-Dependent Kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription .
Mode of Action
N-(1H-indazol-5-yl)pyridine-3-carboxamide interacts with its target, CDK7, by inhibiting its activity . This inhibition disrupts the normal function of CDK7, leading to changes in cell cycle progression and transcription processes .
Biochemical Pathways
The inhibition of CDK7 affects multiple biochemical pathways. One of the most significant effects is the disruption of cell cycle progression, specifically blocking the transition from the G0 to G1 phase . This leads to a decrease in cell proliferation, particularly in neoplastic cell lines .
Result of Action
The primary result of N-(1H-indazol-5-yl)pyridine-3-carboxamide’s action is the inhibition of cell growth. It has been found to inhibit the growth of many neoplastic cell lines at concentrations lower than 1 μM . This makes it a potential candidate for the development of new anticancer drugs .
Eigenschaften
IUPAC Name |
N-(1H-indazol-5-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-13(9-2-1-5-14-7-9)16-11-3-4-12-10(6-11)8-15-17-12/h1-8H,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPBGCMLNTWVNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4622043.png)
![4-{3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4622044.png)
![3-(2-furylmethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4622050.png)
![methyl 4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}benzoate](/img/structure/B4622051.png)
![1-benzyl-4-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)piperazine](/img/structure/B4622053.png)


![N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4622075.png)
![2-[(5-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4622090.png)

![1-[(4-butylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4622104.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide](/img/structure/B4622105.png)
![2-{[3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4622106.png)
![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B4622111.png)